molecular formula C14H23ClN2O4S B7451501 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B7451501
M. Wt: 350.9 g/mol
InChI Key: DGALODWVVBYCJR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzene ring substituted with chloro, diethylaminoethyl, dimethoxy, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride.

    Substitution Reaction: The sulfonyl chloride undergoes a substitution reaction with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine.

    Chlorination: The resulting intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • 4-chloro-N-[2-(diethylamino)ethyl]-3-(methylsulfonyl)amino]benzamide

Uniqueness

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O4S/c1-5-17(6-2)8-7-16-22(18,19)14-10-12(20-3)11(15)9-13(14)21-4/h9-10,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGALODWVVBYCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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